The Discovery and Synthesis of P2X3 Antagonist 34 (BLU-5937): A Technical Guide
The Discovery and Synthesis of P2X3 Antagonist 34 (BLU-5937): A Technical Guide
Introduction
P2X3 antagonist 34, also known as BLU-5937 or Camlipixant, is a potent and highly selective, orally bioavailable small molecule antagonist of the P2X3 receptor.[1][2] P2X3 receptors, which are ATP-gated ion channels, are predominantly expressed on C- and Aδ-fiber primary afferent neurons and are a clinically validated target for conditions related to afferent nerve sensitization, most notably chronic cough.[3][4] The discovery of compound 34 represents a significant advancement in the pursuit of therapies for refractory chronic cough, a condition with high unmet medical need. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of P2X3 antagonist 34, intended for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of P2X3 antagonists has been a key focus in the search for effective antitussive agents. However, a significant challenge has been the taste-related side effects, such as dysgeusia (altered taste), associated with less selective P2X3 antagonists that also inhibit the P2X2/3 heterotrimeric receptor, which is involved in taste perception.
BLU-5937 was specifically designed to be a highly selective antagonist for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor. This high selectivity is the cornerstone of its improved safety profile, particularly the significant reduction in taste-related adverse events observed in clinical trials. Preclinical studies demonstrated that BLU-5937 exhibits a potent anti-tussive effect without affecting taste perception and possesses an excellent safety profile.
Synthesis
P2X3 antagonist 34 (BLU-5937) is an imidazopyridine compound. The synthesis of such compounds typically involves the construction of the core imidazo[1,2-a]pyridine scaffold followed by functionalization. While the specific, detailed synthetic route for BLU-5937 is proprietary, a general and representative synthesis of the imidazopyridine core can be derived from the chemical literature and relevant patents. A plausible synthetic approach is outlined below.
Representative Synthesis of the Imidazopyridine Core:
A common method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
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Step 1: Formation of the Imidazopyridine Nucleus. A substituted 2-aminopyridine is reacted with a substituted α-bromoacetophenone in a suitable solvent such as ethanol or isopropanol, often with heating, to yield the corresponding imidazo[1,2-a]pyridine.
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Step 2: Functionalization of the Core. The imidazo[1,2-a]pyridine core can then be further modified. For instance, a halogenated derivative can be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various substituents at specific positions on the aromatic rings. This allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
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Step 3: Final Product Formation. Subsequent reaction steps, which may include amide bond formation or other standard organic transformations, would lead to the final P2X3 antagonist 34 molecule.
Quantitative Data
The biological activity and pharmacokinetic properties of P2X3 antagonist 34 have been extensively characterized. A summary of the key quantitative data is presented in the tables below.
Table 1: In Vitro Potency and Selectivity of P2X3 Antagonist 34 (BLU-5937)
| Target | Species | IC50 (nM) | Reference |
| P2X3 Homotrimer | Human | 25 | |
| P2X2/3 Heterotrimer | Human | >24,000 (>24 µM) |
Table 2: In Vivo Efficacy of P2X3 Antagonist 34 (BLU-5937) in a Guinea Pig Cough Model
| Tussive Agent | Dose (mg/kg, oral) | % Reduction in Coughs | Reference |
| Histamine-induced | 0.3, 3, 30 | Dose-dependent reduction | |
| ATP-induced | 3, 30 | Significant, dose-dependent reduction | |
| Citric Acid + ATP | Not specified | Significant reduction |
Table 3: Pharmacokinetic Properties of P2X3 Antagonist 34 (BLU-5937)
| Parameter | Value/Description | Reference |
| Oral Bioavailability | Good | |
| Predicted Human Clearance | Low | |
| Blood-Brain Barrier Permeability | No | |
| Safety Margin | High |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of P2X3 antagonist 34 are provided below.
1. In Vitro P2X3 Receptor Antagonist Activity Assay (FLIPR-based Calcium Influx Assay)
This assay is used to determine the potency of a compound in inhibiting the activation of P2X3 receptors.
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Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media and seeded into 384-well microplates.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 4 Assay Kit) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.
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Compound Addition: The test compound (P2X3 antagonist 34) is prepared in a series of dilutions and added to the wells. The plate is incubated for a defined period (e.g., 15-20 minutes) to allow the compound to bind to the receptors.
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Agonist Stimulation and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A P2X3 receptor agonist, such as α,β-methyleneATP (α,β-meATP), is added to the wells to stimulate calcium influx. The resulting change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time.
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Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curve for the antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated using non-linear regression analysis.
2. In Vivo Guinea Pig Cough Model
This model is used to assess the anti-tussive efficacy of a compound.
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Animals: Male Dunkin-Hartley guinea pigs are used for this model.
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Compound Administration: P2X3 antagonist 34 is administered orally at various doses (e.g., 0.3, 3, 30 mg/kg) a set time (e.g., 2 hours) before the tussive challenge.
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Tussive Challenge: The animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized tussive agent. Common agents used include citric acid, histamine, or ATP. For example, an aerosol of 0.1 M citric acid and 10 µM ATP can be used.
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Cough Detection and Measurement: Coughs are detected and counted over a defined period (e.g., 15 minutes) using a combination of sound recording and analysis of the characteristic pressure changes within the plethysmography chamber.
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Data Analysis: The number of coughs in the compound-treated groups is compared to the vehicle-treated control group to determine the percentage of cough inhibition. Dose-response relationships are then established.
3. Electrophysiology Patch-Clamp Assay on Dorsal Root Ganglion (DRG) Neurons
This assay is used to investigate the effect of the antagonist on the electrical activity of sensory neurons.
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Neuron Isolation: Dorsal root ganglia are dissected from rats, and the neurons are enzymatically dissociated and cultured.
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Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single DRG neuron. The membrane patch is then ruptured to achieve a whole-cell recording configuration.
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Compound and Agonist Application: The neuron is perfused with an external solution containing the P2X3 receptor agonist (e.g., α,β-meATP) in the presence and absence of P2X3 antagonist 34.
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Data Acquisition and Analysis: The resulting ion channel currents are recorded using a patch-clamp amplifier. The inhibition of the agonist-induced current by the antagonist is measured to determine its effect on neuronal excitability.
Visualizations
Signaling Pathway of P2X3 Receptor-Mediated Cough Reflex
References
- 1. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 2061588 - FLIPR Calcium 4 Assay from US Patent US20250214986: "P2X3 INHIBITOR COMPOUND, SALT THEREOF, POLYMORPH THEREOF AND USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
